Home > Products > Screening Compounds P11323 > N/Ofq-(1-13)-NH2
N/Ofq-(1-13)-NH2 - 178064-02-3

N/Ofq-(1-13)-NH2

Catalog Number: EVT-242997
CAS Number: 178064-02-3
Molecular Formula: C₆₁H₁₀₀N₂₂O₁₅
Molecular Weight: 1381.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nociceptin (1-13), amide is a potent ORL1 (OP4) receptor agonist with a pEC50 of 7.9 for mouse vas deferens and a Ki of 0.75 nM for binding to rat forebrain membranes.
Overview

N/Ofq-(1-13)-NH2, also known as nociceptin/orphanin FQ(1-13)-amide, is a peptide that plays a significant role in the modulation of pain, stress responses, and various neurological functions. It is derived from the nociceptin/orphanin FQ peptide family, which interacts with the nociceptin opioid peptide receptor (NOP). This compound is primarily classified as a neuropeptide and has garnered attention for its potential therapeutic applications in pain management and neuropharmacology.

Source

N/Ofq-(1-13)-NH2 is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a functional peptide. The compound has been studied extensively in laboratory settings, providing insights into its biological activity and potential applications in medicine and research.

Classification

N/Ofq-(1-13)-NH2 is classified under:

  • Type: Neuropeptide
  • Family: Nociceptin/orphanin FQ peptides
  • Receptor: Nociceptin opioid peptide receptor (NOP)
Synthesis Analysis

Methods

The synthesis of N/Ofq-(1-13)-NH2 typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Attachment of the First Amino Acid: The process begins with the attachment of the first amino acid to a solid resin support.
  2. Sequential Addition: Protected amino acids are added sequentially, with each coupling facilitated by reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to form peptide bonds.
  3. Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin and deprotected using trifluoroacetic acid mixed with water and scavengers to remove protective groups.

Technical Details

In industrial settings, automated peptide synthesizers enhance efficiency and reproducibility. The purification of synthesized peptides is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

Molecular Structure Analysis

Structure

N/Ofq-(1-13)-NH2 consists of 13 amino acids, with its sequence derived from the larger nociceptin/orphanin FQ peptide. The structure exhibits specific conformations crucial for its biological activity.

Data

The molecular formula of N/Ofq-(1-13)-NH2 can be represented as follows:

  • Molecular Weight: Approximately 1780 Da
  • Amino Acid Sequence: Specific sequence details are often documented in biochemical databases.

Spectroscopic studies have indicated that this peptide adopts a helical structure in certain environments, which is essential for its interaction with receptors .

Chemical Reactions Analysis

Types of Reactions

N/Ofq-(1-13)-NH2 can undergo various chemical reactions:

  • Oxidation: The methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
  • Reduction: Disulfide bonds may be reduced to free thiol groups using reducing agents like dithiothreitol.
  • Substitution: Amino acid residues can be substituted to create analogs with modified properties.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide or performic acid.
  • Reducing Agents: Dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution Conditions: Use of amino acid derivatives with protective groups during synthesis.

Major Products Formed

The reactions can yield various products such as:

  • Methionine sulfoxide derivatives from oxidation.
  • Peptides with free thiol groups from reduction.
  • Peptide analogs from substitution reactions.
Mechanism of Action

N/Ofq-(1-13)-NH2 exerts its biological effects by binding to the nociceptin opioid peptide receptor (NOP), a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to:

  1. Inhibition of adenylate cyclase activity.
  2. Reduction of cyclic adenosine monophosphate levels.
  3. Modulation of ion channel activity.

These actions culminate in the inhibition of neurotransmitter release and modulation of neuronal excitability, contributing to its analgesic effects .

Physical and Chemical Properties Analysis

Physical Properties

N/Ofq-(1-13)-NH2 is typically characterized by:

  • Appearance: White powder or crystalline form when synthesized.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

Key chemical properties include:

  • Stability under physiological conditions.
  • Reactivity towards oxidation and reduction processes.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm purity and structural integrity .

Applications

N/Ofq-(1-13)-NH2 has numerous scientific applications:

  • Chemistry: Serves as a model peptide for studying peptide synthesis and modification techniques.
  • Biology: Investigated for its role in modulating neurotransmission, pain perception, and stress responses.
  • Medicine: Explored for potential therapeutic applications in managing pain, anxiety disorders, and neurodegenerative diseases.
  • Industry: Utilized in developing peptide-based drugs and as a reference compound in pharmacological studies .

This compound exemplifies the intersection of chemistry, biology, and medicine, highlighting its importance in ongoing research aimed at understanding complex physiological processes.

Structural Characterization of N/OFQ-(1-13)-NH2

Primary Sequence and Chemical Modifications

N/OFQ-(1-13)-NH2 (H-FGGFTGARKSARK-NH₂) is a truncated analog of the endogenous heptadecapeptide nociceptin/orphanin FQ (N/OFQ, H-FGGFTGARKSARKLANQ-OH). This 13-residue peptide retains the N-terminal "message" domain (residues 1–7) critical for receptor activation but truncates the C-terminal "address" domain (residues 14–17). The C-terminal amidation (-NH₂) enhances metabolic stability and receptor affinity compared to the free acid form [1] [3] [8].

Key modifications and their pharmacological impacts:

  • Ala-substitution studies: Replacement of Phe¹ or Phe⁴ with Ala abolishes NOP receptor activation, confirming their roles in receptor docking. Ala³ substitution reduces potency 8-fold in G-protein coupling assays [1].
  • [Dmt¹] modification: Substitution with 2,6-dimethyltyrosine at position 1 converts selectivity, enabling dual NOP/μ-opioid receptor agonism (NOP pEC₅₀ = 7.92; μ-opioid pEC₅₀ = 7.45) [2].
  • [(pF)Phe⁴] modification: Para-fluorination of Phe⁴ increases potency 4-fold in GTPγS binding assays (pEC₅₀ = 9.55) versus native N/OFQ-(1-13)-NH₂ (pEC₅₀ = 8.94) by enhancing hydrophobic interactions [8].

Table 1: Pharmacological Profiles of Key N/OFQ-(1-13)-NH₂ Analogs

CompoundModificationNOP pEC₅₀GTPγS Emax (%)Selectivity
N/OFQ-(1-13)-NH₂None8.94100NOP selective
[Dmt¹]N/OFQ-(1-13)-NH₂Tyr methylation7.9298NOP/μ-opioid agonist
[(pF)Phe⁴]N/OFQ-(1-13)-NH₂Phe⁴ fluorination9.55102NOP selective
[Nphe¹]N/OFQ-(1-13)-NH₂Phe¹ side-chain shiftAntagonist0Competitive antagonist

Conformational Analysis via NMR and Molecular Dynamics

NMR studies in membrane-mimetic solvents (e.g., SDS micelles) reveal that N/OFQ-(1-13)-NH₂ adopts a helical conformation between residues Arg⁸–Lys¹³, while the N-terminus (FGGFT) remains flexible. This amphipathic structure facilitates interactions with the NOP receptor’s extracellular loops (ECLs) [5] [9].

Molecular dynamics (MD) simulations highlight:

  • Salt bridge formation: Arg⁸/Lys⁹/Lys¹²/Lys¹³ form electrostatic contacts with Glu²⁹⁴/Glu³⁰⁰ in ECL2 of the NOP receptor.
  • Hydrophobic anchoring: Phe¹/Phe⁴ insert into a subpocket formed by transmembrane helices TM3/TM6 (Val¹⁰⁷–Phe²⁷²) [5].
  • Dynamic kink: A 40° bend at Thr⁵-Gly⁶ enables optimal positioning for receptor activation.

Table 2: Structural Features of N/OFQ-(1-13)-NH₂ vs. Full-Length N/OFQ

FeatureN/OFQ-(1-13)-NH₂Full-Length N/OFQFunctional Implication
C-terminal conformationStable helix (Arg⁸–Lys¹³)Disordered (Leu¹⁴–Gln¹⁷)Enhanced ECL2 interaction
N-terminal flexibilityHigh (residues 1–4)ModerateUnchanged receptor docking
Membrane penetration depth8 Å12 ÅReduced burial in lipid bilayer
Hydrogen bonding7 receptor H-bonds9 receptor H-bondsSimilar activation efficiency

Comparative Analysis with Full-Length Nociceptin/Orphanin FQ (N/OFQ)

Despite truncation, N/OFQ-(1-13)-NH₂ exhibits near-equivalent affinity (Kᵢ = 0.38 nM) and functional potency (GTPγS EC₅₀ = 0.72 nM) to full-length N/OFQ (Kᵢ = 0.29 nM; EC₅₀ = 0.53 nM) at the human NOP receptor. This confirms residues 1–13 contain the essential pharmacophore [1] [3] [9].

Divergent properties include:

  • Receptor internalization: Full-length N/OFQ induces 70% β-arrestin recruitment at 10 nM, while N/OFQ-(1-13)-NH₂ achieves only 45%, indicating biased agonism toward G-protein pathways [1].
  • Lipidation effects: Stearic acid conjugation to Lys¹³ enhances G-protein bias (bias factor ΔΔlog(τ/Kₐ) = +1.2), reducing β-arrestin recruitment by 60% [1].
  • Bioactivity in tissues: Both peptides fully inhibit mouse vas deferens contractions (IC₅₀ = 3.1 nM vs. 2.8 nM), but N/OFQ-(1-13)-NH₂ shows 5-fold lower potency in guinea pig ileum assays due to tissue-specific protease expression [6] [10].

Stabilization Techniques for Peptide Backbone Integrity

Chemical strategies to enhance stability:

  • Lipidation: Covalent attachment of C₁₄–C₁₈ fatty acids to Lys¹³ increases plasma half-life from 2.5 min to >60 min in rat serum. This modification also enhances membrane permeability (Papp = 12 × 10⁻⁶ cm/s) [1] [9].
  • Dimerization: Disulfide-linked dimers (e.g., N/OFQ-(1-13)-NH₂-[Cys]₂) show 20-fold increased potency in calcium mobilization assays (pEC₅₀ = 10.1) due to avidity effects on NOP receptor homodimers [5].
  • C-terminal modifications: Amidation (-NH₂) reduces degradation by carboxypeptidases, extending half-life in brain homogenates to 15 min versus 4 min for non-amidated analogs [8] [10].

Table 3: Metabolic Stability of Modified N/OFQ-(1-13)-NH₂ Analogs

AnalogModificationt₁/₂ in Brain Homogenates (min)Protease Resistance
N/OFQ-(1-13)-OHC-terminal acid4.0 ± 0.3Low (cleaved by CPB)
N/OFQ-(1-13)-NH₂C-terminal amide15.2 ± 1.1Moderate
Lauroyl-K¹³-N/OFQ-(1-13)-NH₂Lipidation + amide68.5 ± 4.9High
N/OFQ-(1-13)-NH₂-[Cys]₂ dimerDisulfide dimerization42.3 ± 3.7High (steric protection)

Conformational stabilization:

  • Cyclization: Head-to-tail cyclization via lactam bridges (e.g., Glu²-Lys⁵) forces a β-turn, improving receptor selectivity (NOP Kᵢ = 0.21 nM; opioid receptors Kᵢ > 1,000 nM) [5] [9].
  • D-amino acid substitutions: Gly² → D-Ala enhances resistance to dipeptidyl peptidase IV (DPP4), increasing functional half-life in vivo by 3-fold [1].

Properties

CAS Number

178064-02-3

Product Name

N/Ofq-(1-13)-NH2

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide

Molecular Formula

C₆₁H₁₀₀N₂₂O₁₅

Molecular Weight

1381.59

InChI

InChI=1S/C61H100N22O15/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71)/t34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1

SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.